Molecular weight and formula of 3-Hydroxyphenyltrimethylammonium-d3 iodide
Molecular weight and formula of 3-Hydroxyphenyltrimethylammonium-d3 iodide
Molecular Characterization and Analytical Applications of 3-Hydroxyphenyltrimethylammonium-d3 Iodide: A Technical Guide
Executive Summary
In the fields of clinical pharmacology and bioanalytical chemistry, the precise quantification of active drug metabolites is critical for establishing pharmacokinetic and pharmacodynamic (PK/PD) profiles. 3-Hydroxyphenyltrimethylammonium iodide (3-OH PTMA) is a potent, reversible acetylcholinesterase (AChE) inhibitor and a primary metabolite of the neuromuscular blocking reversal agent, neostigmine. To overcome matrix effects during high-throughput mass spectrometry, the stable isotopically labeled analog, 3-Hydroxyphenyltrimethylammonium-d3 iodide , is employed as a self-validating internal standard (IS). This guide details the physicochemical properties, pharmacological causality, and validated analytical workflows associated with this compound.
Molecular Architecture & Physicochemical Properties
The non-deuterated parent compound, 3-hydroxyphenyltrimethylammonium iodide (often referenced pharmacopeially as Neostigmine Impurity A), consists of a phenolic ring substituted with a permanently charged trimethylammonium group, balanced by an iodide counterion[1][2].
To facilitate high-precision bioanalysis, the deuterated isotopologue (3-hydroxyphenyltrimethylammonium-d3 iodide) was synthesized. By substituting three hydrogen atoms with deuterium on the quaternary amine's methyl groups, the compound gains a +3 Da mass shift while retaining identical chromatographic behavior[3].
Table 1: Comparative Physicochemical Properties
| Property | 3-Hydroxyphenyltrimethylammonium Iodide | 3-Hydroxyphenyltrimethylammonium-d3 Iodide |
| Role | Active Metabolite / AChE Inhibitor / Impurity | Analytical Internal Standard (IS) |
| Molecular Formula | C9H14INO | C9H11D3INO |
| Molecular Weight | 279.12 g/mol | 282.14 g/mol |
| Cation Exact Mass | 152.2 m/z ( [M]+ ) | 155.2 m/z ( [M]+ ) |
| Charge State | Permanent Cation (Quaternary Amine) | Permanent Cation (Quaternary Amine) |
Pharmacological Causality: The Role of 3-OH PTMA
Neostigmine is administered clinically to reverse non-depolarizing neuromuscular blockade and manage myasthenia gravis by inhibiting AChE, thereby increasing acetylcholine concentrations in the synaptic cleft[4]. Neostigmine acts as a carbamate prodrug that covalently—yet reversibly—binds to AChE, resulting in a slow recovery of enzyme activity[5].
During its metabolic lifecycle, esterase cleavage of neostigmine generates 3-OH PTMA[6]. Unlike its parent compound, 3-OH PTMA is a direct, non-covalent, reversible inhibitor of AChE[5]. The recovery from AChE inhibition caused by 3-OH PTMA is highly rapid and directly correlates with its plasma concentration[5]. Therefore, tracking 3-OH PTMA is essential for understanding the extended duration of action and potential toxicity of neostigmine administration.
Fig 1. Pharmacological pathway of Neostigmine metabolism and AChE inhibition by 3-OH PTMA.
Analytical Utility of the -d3 Isotopologue
Quantifying quaternary ammonium compounds in complex biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is challenging. Endogenous phospholipids often co-elute with polar analytes, causing severe ion suppression during electrospray ionization (ESI).
The 3-hydroxyphenyltrimethylammonium-d3 iodide serves as a self-validating mechanism for the assay[3]. Because the -d3 isotopologue shares the exact retention time and ionization efficiency as the endogenous analyte, any matrix-induced signal fluctuation or volumetric loss during sample extraction affects both the analyte and the IS proportionally. The ratio of their peak areas remains constant, ensuring absolute quantitative trustworthiness.
Self-Validating Experimental Protocol: LC-MS/MS Quantification
Fig 2. Bioanalytical LC-MS/MS workflow utilizing 3-OH PTMA-d3 as an internal standard.
Step-by-Step Methodology:
-
Sample Aliquoting & IS Spiking: Transfer 50 µL of human plasma to a microcentrifuge tube. Spike with 10 µL of 3-hydroxyphenyltrimethylammonium-d3 iodide working solution (100 ng/mL). Causality: Early introduction of the IS ensures that all subsequent physical and chemical losses are mathematically normalized.
-
Protein Precipitation (PPT): Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile disrupts protein hydration shells, causing rapid denaturation. Formic acid maintains a low pH, keeping residual silanol groups on the LC column protonated to prevent secondary interactions with the permanently charged quaternary amine.
-
Vortexing & Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: High-speed centrifugation forces the denatured protein matrix into a tight pellet, yielding a clear supernatant that protects the UHPLC system from clogging.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is superior to standard C18 columns for retaining highly polar, permanently charged cations.
Quantitative Data & MRM Parameters
Because 3-OH PTMA and its -d3 variant are quaternary amines, they exist as pre-formed cations ( [M]+ ) in solution. This bypasses the need for protonation in the ESI source, resulting in extremely high sensitivity. The primary fragmentation pathway involves the neutral loss of the trimethylamine group, leaving the phenolic ring fragment.
Table 2: Representative LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 3-OH PTMA | 152.2 [M]+ | 93.0 | 25 | Target Analyte |
| 3-OH PTMA-d3 | 155.2 [M]+ | 93.0 | 25 | Internal Standard |
(Note: The product ion at m/z 93.0 is identical for both compounds because the deuterium labels are located on the methyl groups, which are lost as neutral trimethylamine-d3 during collision-induced dissociation).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
